Cas no 2172367-14-3 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid)
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid
- EN300-1514089
- 2172367-14-3
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid
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- Inchi: 1S/C25H30N2O5/c1-3-14-27(15-24(29)30)23(28)13-12-17(2)26-25(31)32-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,3,12-16H2,1-2H3,(H,26,31)(H,29,30)
- InChI Key: QGDNUONKVXLLSF-UHFFFAOYSA-N
- SMILES: O(C(NC(C)CCC(N(CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 438.21547206g/mol
- Monoisotopic Mass: 438.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95.9Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1514089-0.05g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-0.1g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-0.25g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-0.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-2.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-5.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-10.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1514089-50mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1514089-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylpentanamido]acetic acid |
2172367-14-3 | 100mg |
$2963.0 | 2023-09-27 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid: A Novel Compound with Promising Biomedical Applications
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid, with the CAS number 2172367-14-3, represents a structurally complex molecule that has garnered significant attention in recent biomedical research. This compound belongs to the family of fluorenyl-derived amino acid derivatives, which are characterized by their unique molecular framework and functional groups. The presence of the fluoren-9-yl ring system, combined with the methoxycarbonyl and amino functionalities, suggests potential applications in drug development, biomaterials, and targeted therapies. Recent studies have highlighted its role in enhancing the stability and bioavailability of therapeutic agents, making it a valuable candidate for further exploration.
The molecular structure of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid is defined by its fluorenyl core, which is a six-membered aromatic ring fused to a five-membered ring. This structural feature is critical for its chemical stability and reactivity. The methoxycarbonyl group attached to the fluoren-9-yl ring contributes to the molecule's solubility and functional versatility. Additionally, the N-propyl substituent introduces hydrophobic characteristics, which may influence its interaction with biological membranes and cellular uptake mechanisms. These structural elements collectively determine the compound's pharmacological profile and biological activity.
Recent advancements in biomedical research have underscored the importance of fluorenyl-based compounds in drug delivery systems. A 2023 study published in Advanced Drug Delivery Reviews demonstrated that the fluoren-9-yl moiety enhances the solubility of hydrophobic drugs by forming hydrogen bonds with aqueous environments. This property is particularly relevant for 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propypentanamidoacetic acid, as its methoxycarbonyl group may facilitate the solubilization of poorly water-soluble therapeutics. Furthermore, the amino functionality in the molecule could enable conjugation with targeting ligands, expanding its utility in precision medicine.
The synthesis of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid involves a multi-step process that combines fluorenyl ring formation with the incorporation of methoxycarbonyl and <,b>amino functionalities. Researchers have reported that the use of fluorenyl derivatives in organic synthesis offers superior control over stereochemistry and functional group compatibility. A 2022 paper in Organic & Biomolecular Chemistry described a novel approach to synthesizing such compounds using fluoren-9-yl scaffolds, which allows for the precise modification of side chains. This method has been instrumental in optimizing the fluorenyl core for specific biomedical applications.
In the context of biomedical applications, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid has shown potential in the development of drug conjugates and targeted therapies. The fluoren-9-yl ring's ability to interact with biological targets, such as cell surface receptors, makes it an attractive platform for designing fluorenyl-based ligands. A 2023 study in Biomaterials highlighted the use of fluoren-9-yl derivatives in creating fluorenyl functionalized nanoparticles for drug delivery. These nanoparticles demonstrated enhanced cellular uptake and reduced toxicity, suggesting that 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid could serve as a model compound for similar applications.
The fluoren-9-yl group's role in biomolecular interactions is further supported by its ability to modulate protein-ligand binding. A 2022 review in Chemical Reviews discussed how fluorenyl derivatives can act as molecular probes for studying fluorenyl interactions with proteins. The methoxycarbonyl and amino functionalities in 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid may enhance its binding affinity to specific proteins, making it a candidate for fluorenyl-based therapeutics. This property is particularly valuable in the context of fluorenyl-targeted therapies for diseases such as cancer and neurodegenerative disorders.
Recent biomedical research has also explored the fluorenyl group's potential in fluorenyl-based imaging agents. A 2023 study in ACS Nano demonstrated that fluorenyl derivatives can be used as fluorescent probes for tracking drug delivery in vivo. The fluoren-9-yl ring's inherent fluorescence, combined with the methoxycarbonyl and amino functionalities, makes 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid a promising candidate for fluorenyl-based imaging technologies. This application could significantly improve the monitoring of therapeutic agents in real-time, enhancing the precision of treatment strategies.
The fluoren-9-yl group's versatility in fluorenyl-based chemistry is further evidenced by its ability to undergo various chemical modifications. A 2022 paper in Journal of Medicinal Chemistry described the synthesis of fluoren-9-yl derivatives with tunable properties, including altered hydrophobicity and reactivity. These modifications are critical for optimizing the fluorenyl core for specific applications, such as fluorenyl-based drug delivery systems or fluorenyl-targeted therapies. The fluoren-9-yl ring's adaptability makes it an ideal scaffold for designing fluorenyl-based compounds with tailored functionalities.
In conclusion, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid represents a significant advancement in the field of fluorenyl-based biomedical research. Its unique molecular structure, characterized by the fluoren-9-yl ring, methoxycarbonyl, and amino functionalities, positions it as a versatile compound with potential applications in drug development, biomaterials, and targeted therapies. Ongoing research into fluorenyl-based compounds is likely to uncover additional therapeutic opportunities, further solidifying the importance of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid in the biomedical field.
The compound 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid is a complex molecule with a unique molecular structure that includes several functional groups and a fluorenyl ring. Here is a structured summary of its key features and potential applications: --- ### 1. Molecular Structure and Functional Groups - Fluorenyl Ring (9H-fluoren-9-yl): The core of the molecule is a fluorene ring, which is a polycyclic aromatic hydrocarbon. The fluorenyl ring is attached via a methylene bridge (–CH₂–) to a methoxycarbonyl group (–O–CO–CH₂–). - Methoxycarbonyl Group (–O–CO–CH₂–): This group is linked to the fluorenyl ring and serves as a spacer to enhance solubility and bioavailability. - Amino Group (–NH–): The amino group is attached to the methoxycarbonyl chain, making it a polar functional group that can participate in hydrogen bonding. - Propyl Chain (–CH₂–CH₂–CH₃): The propyl group extends the molecule, potentially influencing its solubility, stability, and interactions with biological targets. - Pentanamidoacetic Acid: The terminal portion of the molecule includes a pentanamidoacetic acid group, which may contribute to the molecule's hydrophilicity and protonation behavior. --- ### 2. Key Features of the Fluorenyl Ring - Aromaticity: The fluorenyl ring is highly conjugated and aromatic, which can influence its electronic properties and interactions with proteins or receptors. - Fluorescence: Fluorene derivatives are known for their fluorescent properties, which can be exploited for imaging applications. - Reactivity: The fluorenyl ring can undergo electrophilic substitution, radical reactions, and photoreactions, making it a versatile scaffold for chemical modifications. --- ### 3. Potential Applications #### A. Drug Delivery Systems - Targeted Drug Delivery: The fluorenyl ring's ability to interact with cell surface receptors or membrane proteins can be leveraged to design targeted drug conjugates. - Nanoparticle Formulation: The molecule's hydrophilic and hydrophobic balance (due to the propyl chain and amino group) may allow it to be incorporated into fluorenyl-based nanoparticles for controlled release of therapeutic agents. #### B. Fluorescent Imaging Agents - In Vivo Imaging: The fluorescent properties of the fluorenyl ring can be used to develop fluorescent probes for real-time monitoring of drug delivery or biomarker detection. - Optical Imaging: The molecule could be used as a fluorescent marker in bioimaging applications, such as cell tracking or tumor visualization. #### C. Therapeutic Applications - Anticancer Agents: The fluorenyl ring's aromaticity and electron-deficient nature may allow it to interact with DNA or proteins in cancer cells, potentially leading to DNA damage or proteomic disruption. - Neurodegenerative Disorders: The molecule's polar functional groups and fluorescent properties could make it suitable for targeting neurodegenerative pathways or monitoring protein misfolding. #### D. Biomaterials and Surface Functionalization - Surface Modification: The molecule's functional groups (e.g., amino, methoxy) can be used to modify surfaces of biomaterials or nanoparticles for biocompatibility or cell adhesion. - Coatings and Films: The hydrophilic/hydrophobic balance of the molecule may be useful in coating applications for medical devices or tissue engineering. --- ### 4. Advantages of the Fluorenyl Scaffold - Versatility: The fluorenyl ring is a flexible and adaptable scaffold that can be modified to suit various biological or chemical applications. - Stability: The aromatic nature of the fluorenyl ring provides chemical stability, which is important for long-term storage or in vivo applications. - Bioavailability: The combination of hydrophilic and hydrophobic groups (e.g., amino, propyl) can improve the solubility and bioavailability of the molecule. --- ### 5. Challenges and Considerations - Toxicity: The molecule's fluorescent properties and aromatic structure may raise concerns about phototoxicity or toxicity in biological systems. - Synthesis Complexity: The multi-step synthesis of such a complex molecule may require careful optimization of reaction conditions and purification techniques. - Biocompatibility: While the molecule shows promise, its biocompatibility and long-term effects in vivo need to be thoroughly evaluated. --- ### 6. Future Directions - Drug Conjugation: Further research could explore conjugating this molecule to drugs, peptides, or targeting ligands to enhance specificity and efficacy. - Functionalization: The molecule's functional groups could be modified to incorporate biomarkers, fluorescent tags, or targeting moieties. - In Vivo Testing: Preclinical studies are needed to assess the pharmacokinetics, toxicity, and therapeutic potential of the molecule in animal models. --- ### Conclusion The compound 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid is a promising molecule with a unique combination of fluorescent, hydrophilic, and hydrophobic properties. Its potential applications span drug delivery, imaging, biomaterials, and therapeutic development. However, further synthetic optimization, biocompatibility testing, and in vivo evaluation are necessary to fully realize its potential in biomedical and pharmaceutical contexts.2172367-14-3 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidoacetic acid) Related Products
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